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AMG-397

Cat. No.: B1574543
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Description

MCL-1 as a Key Anti-Apoptotic Protein and its Functional Significance

The primary function of MCL-1 is to inhibit apoptosis. nih.gov It accomplishes this by binding to and sequestering pro-apoptotic proteins, particularly the "effector" proteins BAX and BAK. nih.govnih.gov By preventing BAX and BAK from oligomerizing, MCL-1 blocks the permeabilization of the outer mitochondrial membrane, a critical step in the intrinsic apoptotic cascade. nih.gov This gatekeeper function is crucial for the survival of many healthy cells, and genetic studies in mouse models have demonstrated that the deletion of Mcl-1 is lethal during early embryonic development and is vital for the survival of various cell lineages, including hematopoietic stem cells, lymphocytes, neurons, and cardiomyocytes. frontiersin.org

Dysregulation of MCL-1 in Pathological States: Preclinical Perspectives

The potent pro-survival function of MCL-1 is often hijacked by cancer cells to evade apoptosis, a hallmark of cancer. morressier.comresearchgate.net Overexpression and amplification of the MCL1 gene are among the most frequent genetic alterations across a wide spectrum of human cancers, including both hematologic malignancies and solid tumors. frontiersin.orgnih.govfrontiersin.org This dysregulation is linked to tumorigenesis, poor prognosis, and resistance to a variety of cancer therapies. nih.govnih.govpatsnap.com

In preclinical models, many tumor types have been shown to be "addicted" to or dependent on high levels of MCL-1 for their continued survival. nih.govcaptortherapeutics.com For instance, multiple myeloma, acute myeloid leukemia (AML), and certain lymphomas exhibit a strong dependence on MCL-1. captortherapeutics.comnih.gov Knockdown of MCL-1 in cancer cell lines has been shown to decrease cell viability and induce apoptosis. nih.gov Furthermore, elevated MCL-1 levels have been identified as a key mechanism of resistance to other anticancer agents, including conventional chemotherapy and other BCL-2 family inhibitors like venetoclax (B612062). aacrjournals.orgnih.gov

Rationale for Targeting MCL-1 in Chemical Biology and Therapeutic Discovery

The dependency of numerous cancers on MCL-1 for survival and therapy resistance makes it a compelling target for therapeutic intervention. nih.govnih.govmusechem.com The development of small-molecule inhibitors that can specifically bind to MCL-1 and disrupt its pro-survival function represents a rational strategy to selectively induce apoptosis in cancer cells. frontiersin.orgpatsnap.com Such inhibitors, known as BH3 mimetics, are designed to fit into a specific surface pocket on MCL-1 called the BH3-binding groove. nih.gov This is the same groove that MCL-1 uses to sequester pro-apoptotic proteins.

By competitively occupying this groove, a potent inhibitor can displace the pro-apoptotic partners of MCL-1, freeing them to trigger the apoptotic cascade. cancer.govpatsnap.com This approach is particularly promising for treating tumors that have developed resistance to other therapies. nih.gov The success of the BCL-2 inhibitor venetoclax has validated the therapeutic potential of targeting the BCL-2 family, and the development of specific MCL-1 inhibitors like AMG-397 is a logical and highly anticipated next step in this field. nih.govnih.gov

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of MCL-1. researchgate.netaacrjournals.org It was developed through a structure-guided design process to achieve high binding affinity and improved pharmacological properties over earlier compounds like AMG-176. morressier.comnih.govresearchgate.net this compound is designed to specifically counteract the anti-apoptotic function of MCL-1, thereby offering a targeted therapeutic approach for MCL-1-dependent cancers. cancer.govresearchgate.net

Detailed Research Findings on this compound

Preclinical research demonstrates the high potency and selectivity of this compound. It binds to the BH3-binding groove of MCL-1 with exceptional affinity, effectively disrupting the crucial MCL-1:BIM protein-protein interaction and initiating apoptosis. researchgate.netaacrjournals.org

Table 1: Binding Affinity of this compound and Precursor to MCL-1

CompoundBinding Affinity (Ki)
This compound 15 pM
AM-3106100 pM

Data sourced from preclinical discovery abstracts. researchgate.netaacrjournals.org

In cellular assays, this compound has shown potent activity against MCL-1-dependent cancer cell lines. Treatment of the OPM2 multiple myeloma cell line, for example, resulted in the rapid activation of caspase-3/7, a key executioner of apoptosis, within one hour. researchgate.netaacrjournals.org

Table 2: In Vitro Potency of this compound

Cell LineCancer TypeIC50 (24h exposure)
OPM2Multiple Myeloma50 nM

IC50 represents the concentration required to inhibit cell viability by 50%. Data from preclinical evaluations. researchgate.netaacrjournals.org

The anti-tumor activity of this compound has also been confirmed in in vivo animal models of human cancers. Oral administration of this compound led to significant tumor regressions in xenograft models of both multiple myeloma and acute myeloid leukemia. researchgate.netaacrjournals.org

Table 3: Preclinical In Vivo Efficacy of this compound

Cancer ModelTreatmentOutcome
OPM2 Xenograft (Multiple Myeloma)50 mg/kg (once or twice weekly)Significant tumor regressions; 9 of 10 mice tumor-free
MOLM-13 Orthotopic (AML)30 mg/kg (twice weekly)99% Tumor Growth Inhibition (TGI)
MOLM-13 Orthotopic (AML)60 mg/kg (twice weekly)75% Regression

Data from in vivo studies in mouse models. researchgate.netaacrjournals.org

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG-397;  AMG397;  AMG397; 

Origin of Product

United States

Discovery and Preclinical Development of Amg 397 Murizatoclax

Historical Context: Evolution from First-Generation MCL-1 Inhibitors (e.g., AMG-176)

The development of AMG-397 was a direct evolution from earlier, first-generation MCL-1 inhibitors, most notably AMG-176. researchgate.net While AMG-176 was a potent and selective inhibitor of MCL-1, it was limited by its intravenous route of administration. aacrjournals.orgbioworld.com This necessitated the development of a successor compound with improved pharmacokinetic properties, specifically oral bioavailability, to offer a more convenient dosing regimen for patients. researchgate.netaacrjournals.org

The pursuit of an orally active MCL-1 inhibitor required enhancements in both the potency and the pharmacokinetic profile of the molecular scaffold of AMG-176. aacrjournals.org The transition from AMG-176 to this compound was driven by the need for a compound that could be effectively administered orally while maintaining or even improving upon the high affinity and selectivity for MCL-1. researchgate.netaacrjournals.org this compound ultimately emerged as the first orally administered MCL-1 inhibitor to advance into clinical development. researchgate.netmorressier.com

Structure-Guided and Ligand-Based Design Principles of this compound

The design of this compound was a sophisticated process that integrated both structure-guided and ligand-based design principles to optimize its binding affinity, selectivity, and pharmacological properties. researchgate.netmorressier.com

Conformational Analysis of MCL-1 Bound Inhibitors

A critical observation that guided the design of this compound was the conformational analysis of its predecessor, AMG-176, when bound to the MCL-1 protein. researchgate.netmorressier.com X-ray co-crystal structures revealed that AMG-176 could adopt two distinct conformations within the MCL-1 binding groove. morressier.com Subsequent analysis indicated a significant energy difference between these two conformations, with the higher-energy conformation also exhibiting a higher binding affinity for MCL-1. morressier.com This insight provided a clear strategy for optimization: to design a molecule that preferentially adopts and stabilizes this more active, higher-energy conformation. researchgate.netaacrjournals.org

Molecular Modifications and Optimization Strategies for Affinity and Selectivity

With the goal of stabilizing the more active conformation, a structure-guided approach was employed to introduce specific molecular modifications. researchgate.netmorressier.com This involved refining the chemical structure to enhance interactions with key residues in the BH3-binding groove of MCL-1. medchemexpress.comresearchgate.net For instance, it was recognized that an additional hydrogen bond between the inhibitor and Arg263 of MCL-1 could lead to tighter interactions. researchgate.net

Through these iterative refinements, an advanced lead compound, AM-3106, was developed. researchgate.netaacrjournals.org Further optimization of AM-3106's potency and pharmacokinetic properties culminated in the discovery of this compound. researchgate.netaacrjournals.org The resulting molecule, this compound, exhibited a remarkable picomolar affinity for MCL-1. researchgate.netaacrjournals.org

Design for Improved Preclinical Pharmacological Attributes, including Oral Bioavailability

A primary objective in the development of this compound was to achieve oral bioavailability. researchgate.netaacrjournals.org One of the challenges with the parent compound, AMG-176, was the presence of an acidic acyl sulfonamide moiety, which carried a negative charge under physiological conditions and could limit cell membrane penetration. morressier.com To counteract this, basic functional groups were introduced into the molecular structure. morressier.com These basic groups helped to offset the negative charge, thereby improving cellular activity and membrane permeability, which are crucial for oral absorption. morressier.com This strategic modification was instrumental in achieving the desired oral bioavailability for this compound. researchgate.net

Preclinical Compound Identification and Screening Methodologies

The identification and screening of this compound involved a comprehensive preclinical evaluation process. In vitro studies were conducted to determine the binding affinity and inhibitory activity of the compound against MCL-1. researchgate.netaacrjournals.org Cellular assays were employed to assess the ability of this compound to disrupt the interaction between MCL-1 and pro-apoptotic proteins like BIM, and to induce apoptosis in cancer cell lines. researchgate.netaacrjournals.org

A large tumor cell line profiling screen, encompassing around 300 cell lines, was utilized to identify cancer types most sensitive to this compound. researchgate.netaacrjournals.org This screening revealed that cell lines derived from hematologic malignancies, such as acute myeloid leukemia (AML), multiple myeloma, and diffuse large B-cell lymphoma (DLBCL), exhibited the greatest sensitivity. researchgate.net

In vivo preclinical studies were conducted using xenograft models of human cancers in mice. researchgate.net For example, in mice bearing OPM2 multiple myeloma xenografts, oral administration of this compound led to significant tumor regressions. researchgate.netaacrjournals.org Similarly, in an orthotopic model of AML (MOLM-13), this compound demonstrated substantial tumor growth inhibition and regression. researchgate.netaacrjournals.org These preclinical models were crucial in validating the anti-tumor activity of orally administered this compound.

Data Tables

Table 1: Comparative Binding Affinity and Cellular Potency

CompoundMCL-1 Binding Affinity (Ki)OPM2 Cell Viability (IC50)
AMG-176--
AM-3106100 pM researchgate.netaacrjournals.org19 nM researchgate.netaacrjournals.org
This compound (murizatoclax) 15 pM researchgate.netaacrjournals.org50 nM (after 24h exposure) researchgate.netaacrjournals.org

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Cancer ModelDosing ScheduleOutcome
OPM2 Multiple Myeloma Xenograft25 or 50 mg/kg (once or twice weekly)Significant tumor regressions; 9 out of 10 mice tumor-free at the end of the study in both 50 mg/kg groups. researchgate.netaacrjournals.org
MOLM-13 AML Orthotopic Model10 mg/kg (twice weekly)47% tumor growth inhibition (TGI). researchgate.netaacrjournals.org
MOLM-13 AML Orthotopic Model30 mg/kg (twice weekly)99% TGI. researchgate.netaacrjournals.org
MOLM-13 AML Orthotopic Model60 mg/kg (twice weekly)75% regression. researchgate.netaacrjournals.org

Molecular and Cellular Mechanisms of Action of Amg 397

Specificity and Binding Affinity for Myeloid Cell Leukemia 1 (MCL-1)

AMG-397 is characterized as a potent, selective, and orally active inhibitor of MCL-1. medchemexpress.comglpbio.com This compound was developed through a structure-guided and ligand-based design approach, building upon the chemical structure of its predecessor, AMG-176, to achieve improved potency and pharmacokinetic properties. researchgate.netaacrjournals.orgpatsnap.comnih.gov MCL-1 is a crucial anti-apoptotic member of the BCL-2 family of proteins, whose overexpression is frequently observed across numerous tumor types, playing a central role in preventing programmed cell death (apoptosis) by binding to pro-apoptotic BCL-2 family members. researchgate.netnih.govresearchgate.netresearchgate.net The overexpression of MCL-1 is also closely associated with the development of drug resistance in cancer cells. nih.govresearchgate.netfrontiersin.org this compound demonstrates picomolar affinities for MCL-1, with a reported inhibition constant (Kᵢ) of 15 pM. medchemexpress.comglpbio.comresearchgate.netaacrjournals.orgnih.gov

Table 1: Binding Affinity of this compound for MCL-1

CompoundTargetKᵢ (pM)
This compoundMCL-115

Competitive Binding to the BH3-Binding Groove of MCL-1

This compound's high specificity stems from its ability to selectively compete for binding to the BH3-binding groove of MCL-1. medchemexpress.comglpbio.comresearchgate.netaacrjournals.orgresearchgate.net This BH3-binding groove is a critical hydrophobic pocket within anti-apoptotic BCL-2 family proteins, including MCL-1, formed by their BH1, BH2, and BH3 domains. nih.govrsc.org It serves as the primary docking site for the BH3 domains of pro-apoptotic BCL-2 family members, such as BIM, PUMA, and NOXA. researchgate.netnih.govrsc.orgwehi.edu.aunih.gov By occupying this crucial binding site, this compound effectively antagonizes MCL-1's pro-survival function.

Disruption of Protein-Protein Interactions with Pro-Apoptotic BCL-2 Family Members (e.g., BIM)

A key aspect of this compound's mechanism is its potent disruption of the protein-protein interaction between MCL-1 and pro-apoptotic BCL-2 family members, specifically BIM, in cellular contexts. medchemexpress.comglpbio.comresearchgate.netaacrjournals.orgnih.govresearchgate.net MCL-1 typically functions by binding to and sequestering multi-domain pro-apoptotic effector proteins like BAK and BAX, thereby preventing their activation and the subsequent initiation of apoptosis. nih.govnih.gov The competitive binding of this compound to the BH3-binding groove of MCL-1 liberates these pro-apoptotic proteins, such as BIM, enabling them to engage with and activate BAK and BAX, thus initiating the intrinsic mitochondrial cell death pathway. nih.gov

Induction of Apoptosis Pathways in Cellular Models

The molecular actions of this compound translate into robust induction of apoptosis in cellular models, particularly in MCL-1-dependent cancer cell lines. Treatment with this compound leads to a cascade of events characteristic of programmed cell death.

In cellular studies, specifically in OPM2 cells, which are a multiple myeloma cell line dependent on MCL-1, exposure to this compound induced clear increases in Caspase-3/7 activity within one hour. medchemexpress.comresearchgate.netaacrjournals.orgpatsnap.comresearchgate.netresearchgate.net Subsequent effects on cell viability were observed over a treatment time course, with maximal effects typically noted after 24 hours of continuous exposure. researchgate.netaacrjournals.orgresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) for OPM2 cell viability was determined to be 50 nM. researchgate.netaacrjournals.orgresearchgate.netresearchgate.net Furthermore, time course washout viability studies demonstrated that this compound induced a committed step towards apoptosis, suggesting that even discontinuous dosing schedules could be sufficient to achieve anti-tumor effects. researchgate.netaacrjournals.orgpatsnap.comresearchgate.netresearchgate.net

Table 2: this compound Efficacy in OPM2 Cells

Cell LineEffectTime to EffectIC50 (nM)
OPM2Increased Caspase-3/7 activityWithin 1 hourN/A
OPM2Maximal viability effects (apoptosis)24 hours50

Activation of Pro-Apoptotic Effector Proteins (e.g., BAK, BAX)

The disruption of MCL-1's inhibitory function by this compound leads directly to the activation of pro-apoptotic effector proteins, primarily BAK and BAX. MCL-1 normally prevents cell death by inhibiting the oligomerization of these effector proteins. nih.gov Once MCL-1 is inhibited, BAK and BAX are freed to homo-oligomerize, forming pores in the outer mitochondrial membrane. frontiersin.orgnih.govwehi.edu.aunih.govresearchgate.net This permeabilization of the outer mitochondrial membrane is a critical event that leads to the release of cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway. frontiersin.orgnih.govwehi.edu.aunih.govresearchgate.net In in vivo studies using OPM2 xenografts, oral administration of this compound demonstrated rapid and sustained dose-dependent increases in activated BAK. aacrjournals.orgpatsnap.comresearchgate.net

Modulation of Downstream Apoptotic Markers (e.g., Caspase-3/7 Activity, Cleaved PARP)

The activation of BAK and BAX, and the subsequent release of cytochrome c, trigger the downstream apoptotic cascade. This cascade involves the activation of initiator caspases, which then activate executioner caspases, notably Caspase-3 and Caspase-7. nih.govmdpi.com As noted, this compound induced clear increases in Caspase-3/7 activity in OPM2 cells within one hour of treatment. medchemexpress.comresearchgate.netaacrjournals.orgpatsnap.comresearchgate.netresearchgate.net A frequently used cellular protein marker for Caspase-3 activation is the poly (ADP-ribose) polymerase (PARP) protein. nih.gov In in vivo models, oral administration of this compound resulted in sustained increases in cleaved Caspase-3 and cleaved PARP in established OPM2 xenografts, providing further evidence of robust apoptosis induction. aacrjournals.orgpatsnap.comresearchgate.net

Cellular Responses to this compound Exposure

This compound demonstrates significant anti-tumor activity in various cellular and in vivo models of hematologic malignancies. A large tumor cell line profiling screen (n=300) revealed that cell lines derived from hematologic malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL), exhibited the greatest sensitivity to this compound. researchgate.netaacrjournals.orgpatsnap.comresearchgate.net

This compound showed strong sensitivity in AML cell lines. researchgate.net In the MOLM-13 orthotopic model of AML, twice-weekly dosing of this compound at 30 mg/kg achieved a remarkable 99% tumor growth inhibition. aacrjournals.orgresearchgate.net Furthermore, in mice bearing OPM2 xenografts, discontinuous dosing schedules of this compound (once or twice weekly at 25 or 50 mg/kg) led to significant tumor regressions, with 9 out of 10 mice in the 50 mg/kg groups being tumor-free at the end of the study. aacrjournals.orgpatsnap.comnih.gov These findings underscore this compound's potent cellular efficacy and its potential to induce substantial anti-tumor responses.

Table 3: this compound Efficacy in Hematologic Malignancy Models

Model/Cell LineDose/ConcentrationOutcome
OPM2 Cells50 nM (IC50)Maximal viability effects (apoptosis)
MOLM-13 (AML)30 mg/kg (twice weekly)99% Tumor Growth Inhibition (TGI)
OPM2 Xenografts50 mg/kg (once/twice weekly)Significant tumor regression; 9/10 mice tumor-free

In Vitro Assessment of Cell Viability and Proliferation

In vitro studies have demonstrated that this compound potently affects the viability of various cancer cell lines, particularly those derived from hematologic malignancies. A comprehensive profiling screen involving 300 tumor cell lines revealed that cell lines from Acute Myeloid Leukemia (AML), multiple myeloma (MM), and Diffuse Large B-cell Lymphoma (DLBCL) exhibited the highest sensitivity to this compound researchgate.netaacrjournals.orgpatsnap.com.

A key cell line used in these assessments is OPM2, an MCL-1-dependent multiple myeloma cell line. This compound exhibited significant cell-based potency in OPM2 cells, with an IC50 value for viability reported at 50 nM researchgate.netaacrjournals.org. Another study reported an IC50 of 70 nM for OPM-2 cells medchemexpress.com. The compound's ability to induce cell death in these sensitive cell lines underscores its potential as an MCL-1 targeted therapeutic.

Table 1: In Vitro Cell Viability of this compound in OPM2 Cells

Cell LineIC50 (nM)Reference
OPM250 researchgate.netaacrjournals.org
OPM270 medchemexpress.com

(Note: In an interactive environment, this table would allow sorting and filtering.)

Time-Course and Concentration-Dependent Effects on Cellular Phenotypes

The cellular effects of this compound are both time- and concentration-dependent, reflecting its direct engagement with its target and the subsequent cascade of apoptotic events.

Upon treatment of OPM2 cells with this compound, a rapid increase in Caspase-3/7 activity was observed, occurring within one hour researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.com. Caspase-3/7 activation is a crucial early indicator of apoptosis. Subsequent effects on cell viability were monitored over time, with maximal effects typically observed following 24 hours of continuous exposure to the compound researchgate.netaacrjournals.org. Time-course washout viability studies further indicated that this compound induced a committed step towards apoptosis, suggesting that even transient exposure could initiate programmed cell death researchgate.netaacrjournals.orgpatsnap.com.

Table 2: Time-Course Effects of this compound on Caspase-3/7 Activity and Cell Viability in OPM2 Cells

Cellular PhenotypeTime to Initial EffectTime to Maximal Viability Effect (Continuous Exposure)
Caspase-3/7 Activity IncreaseWithin 1 hourNot applicable (early marker)
Cell Viability ReductionNot specified24 hours

(Note: In an interactive environment, this table would allow sorting and filtering.)

In terms of concentration-dependent effects, the observed IC50 values (e.g., 50 nM in OPM2 cells) directly illustrate that the extent of cell viability reduction is dependent on the concentration of this compound applied researchgate.netaacrjournals.org. Higher concentrations generally lead to more pronounced effects on cell viability. While primarily observed in in vivo xenograft models, the cellular phenotypic changes such as rapid and sustained increases in activated BAK, cleaved Caspase-3, and cleaved PARP (Poly (ADP-ribose) polymerase) are direct molecular consequences of this compound's concentration-dependent activity within cells researchgate.netaacrjournals.orgpatsnap.commdpi.com. These markers confirm the activation of the intrinsic apoptotic pathway at the cellular level in response to this compound.

Preclinical Pharmacological Evaluation of Amg 397

In Vitro Efficacy Assessments in Diverse Cell Line Panels

In vitro studies were crucial in characterizing the cellular activity and mechanism of action of AMG-397.

This compound was extensively profiled across a large panel of tumor cell lines (n=300), revealing that cell lines derived from hematologic malignancies exhibited the greatest sensitivity researchgate.netaacrjournals.orgpatsnap.comresearchgate.net. This included cell lines from Acute Myeloid Leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL) researchgate.netaacrjournals.orgpatsnap.comresearchgate.net.

Specifically, in OPM2 cells, an MCL-1-dependent multiple myeloma cell line, treatment with this compound led to a clear increase in Caspase-3/7 activity within one hour researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.comresearchgate.net. Subsequent effects on cell viability were observed over a treatment time course, with maximal effects achieved after 24 hours of continuous exposure, demonstrating an IC50 of 50 nM in OPM2 cells researchgate.netaacrjournals.org.

Table 1: In Vitro Efficacy of this compound in OPM2 Cells

Cell LineTargetEffect on Caspase-3/7 ActivityViability IC50 (24h continuous exposure)
OPM2MCL-1Increased within 1 hour researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.comresearchgate.net50 nM researchgate.netaacrjournals.org

Time course washout viability studies conducted with this compound indicated that the compound induced a committed step towards apoptosis researchgate.netaacrjournals.orgpatsnap.comresearchgate.net. This finding suggested that discontinuous dosing schedules could be sufficient to achieve antitumor effects in vivo researchgate.netaacrjournals.orgpatsnap.comresearchgate.net. The potent disruption of the interaction between MCL-1 and BIM in cells by this compound underscores its direct mechanism of action as an MCL-1 inhibitor researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.comresearchgate.net.

In Vivo Efficacy Studies in Non-Human Animal Models

The promising in vitro results for this compound were further validated through comprehensive in vivo studies utilizing various non-human animal models.

Oral administration of this compound in established OPM2 xenografts demonstrated rapid and sustained dose-dependent increases in key apoptotic markers, including activated BAK, cleaved Caspase-3, and cleaved PARP researchgate.netaacrjournals.orgpatsnap.commdpi.comresearchgate.net.

Table 2: Efficacy of this compound in OPM2 Xenograft Models

Model TypeDosing Schedule (Frequency)Dose (mg/kg)OutcomeTumor-Free Mice (at 50 mg/kg)
OPM2 XenograftOnce or Twice Weekly researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.comresearchgate.netnih.gov25 or 50 researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.comresearchgate.netnih.govSignificant tumor regressions researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.comresearchgate.netnih.gov9 of 10 researchgate.netaacrjournals.orgpatsnap.commdpi.comresearchgate.netnih.govfrontiersin.org

This compound's efficacy was also evaluated in the MOLM-13 orthotopic model of Acute Myeloid Leukemia (AML) researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com. In this model, twice-weekly administration of this compound at different doses yielded substantial anti-tumor effects researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com. Specifically, doses of 10 mg/kg, 30 mg/kg, and 60 mg/kg achieved 47% tumor growth inhibition (TGI), 99% TGI, and 75% regression, respectively researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com.

Furthermore, the combination of this compound (10 mg/kg twice weekly) with venetoclax (B612062) (50 mg/kg daily) demonstrated enhanced activity, resulting in 45% regression in the MOLM-13 orthotopic AML model researchgate.netaacrjournals.orgresearchgate.netlarvol.comlarvol.com.

Table 3: Efficacy of this compound in MOLM-13 Orthotopic AML Model

Model TypeDosing Schedule (Frequency)Dose (mg/kg)OutcomeCombination Therapy (this compound + Venetoclax)
MOLM-13 Orthotopic AMLTwice Weekly researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com1047% Tumor Growth Inhibition (TGI) researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com45% Regression (10 mg/kg this compound + 50 mg/kg Venetoclax) researchgate.netaacrjournals.orgresearchgate.netlarvol.comlarvol.com
3099% Tumor Growth Inhibition (TGI) researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com
6075% Regression researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com

The preclinical studies systematically evaluated various dosing schedules and regimens for this compound. The in vitro washout studies, which indicated that this compound induced a committed step towards apoptosis, supported the exploration of discontinuous dosing schedules in vivo researchgate.netaacrjournals.orgpatsnap.comresearchgate.net. Indeed, discontinuous dosing schedules, specifically once or twice weekly, proved effective in achieving significant tumor regressions in OPM2 xenografts researchgate.netaacrjournals.orgpatsnap.commdpi.comresearchgate.net. Doses of 25 mg/kg and 50 mg/kg were utilized in these xenograft models researchgate.netaacrjournals.orgmedchemexpress.compatsnap.commdpi.comresearchgate.netnih.gov. In the MOLM-13 orthotopic AML model, twice-weekly administration at 10, 30, and 60 mg/kg demonstrated robust anti-tumor activity researchgate.netaacrjournals.orgmedchemexpress.compatsnap.comresearchgate.netlarvol.comlarvol.com. These findings collectively highlight the potential for flexible and effective dosing strategies for this compound in preclinical settings.

Preclinical Pharmacodynamics (PD) in Animal Models

Pharmacodynamics studies investigate the biochemical and physiological effects of a drug and its mechanism of action iitri.org. In the context of this compound, preclinical PD evaluations in animal models have focused on confirming its on-target activity and the subsequent induction of apoptosis.

This compound functions by potently disrupting the interaction between Mcl-1 and the pro-apoptotic protein Bim (Bcl-2-like protein 11), thereby initiating the intrinsic apoptotic pathway mdpi.comresearchgate.netpatsnap.com. This disruption leads to the activation of apoptotic effector proteins such as BAK (Bcl-2 homologous antagonist/killer) mdpi.comnih.govprobiologists.com.

In established OPM2 xenografts, a multiple myeloma cell line model, oral administration of this compound demonstrated rapid and sustained dose-dependent increases in key apoptotic biomarkers. These included elevated levels of activated BAK, cleaved Caspase-3, and cleaved PARP (poly-ADP ribose polymerase) mdpi.comresearchgate.netpatsnap.comresearchgate.net. The induction of Caspase-3/7 activity was observed within one hour of treatment in OPM2 cells, indicating a rapid commitment to apoptosis researchgate.netpatsnap.comportico.org. Furthermore, the upregulation of Mcl-1 protein itself can serve as a biomarker for Mcl-1 inhibitor target engagement, a phenomenon linked to increased Mcl-1 stability rather than enhanced transcription nih.govresearchgate.net.

Table 1: Key Preclinical Pharmacodynamic Findings for this compound

Biomarker/EffectModel SystemObservationSource
Activated BAK levelsOPM2 xenografts (mice)Rapid and sustained dose-dependent increases mdpi.comresearchgate.netpatsnap.comresearchgate.net
Cleaved Caspase-3OPM2 xenografts (mice)Rapid and sustained dose-dependent increases mdpi.comresearchgate.netpatsnap.comresearchgate.net
Cleaved PARPOPM2 xenografts (mice)Rapid and sustained dose-dependent increases mdpi.comresearchgate.netpatsnap.comresearchgate.net
Caspase-3/7 activityOPM2 cells (in vitro)Clear increases within one hour researchgate.netpatsnap.comportico.org
Disruption of Mcl-1:Bim interactionCells (in vitro)Potent disruption mdpi.comresearchgate.netpatsnap.com
Mcl-1 upregulation (target engagement)In vivo (general MCL-1i)Considered a biomarker for MCL-1i target engagement, linked to increased stability of MCL-1 protein nih.govresearchgate.net

Preclinical Pharmacokinetics (PK) in Animal Models

Pharmacokinetics describes how the body affects a specific drug, encompassing absorption, distribution, metabolism, and excretion angelinipharma.com. Preclinical PK studies are crucial for understanding a compound's systemic exposure and its journey within the body.

This compound was specifically developed as an orally bioavailable Mcl-1 inhibitor mdpi.comresearchgate.netpatsnap.comportico.org. Its design prioritized improvements in potency and pharmacokinetic properties to enable oral administration researchgate.netpatsnap.com. Despite possessing properties that typically fall outside the "Rule-of-Five" (a guideline for oral bioavailability), this compound demonstrated "exquisite oral bioavailability in vivo" researchgate.net. This favorable oral absorption profile allowed for sustained pharmacodynamic effects, such as the increases in activated BAK, cleaved Caspase-3, and PARP observed in OPM2 xenografts following oral dosing patsnap.com. The selection of this compound as a clinical candidate was significantly guided by its robust PK/PD data, which included human projections derived from allometric scaling and PK-tumor growth inhibition modeling portico.org.

This compound's development built upon the insights gained from AMG-176, an earlier Mcl-1 inhibitor mdpi.compatsnap.comnih.govnih.gov. While AMG-176 showed promising preclinical efficacy and was administered orally in some preclinical studies, its clinical evaluation predominantly involved intravenous infusion mdpi.comnih.gov. The primary objective behind the development of this compound was to create an orally administered Mcl-1 inhibitor with an improved pharmacokinetic profile and enhanced potency mdpi.comresearchgate.netpatsnap.comportico.org.

This compound achieved this goal, exhibiting superior potency with a picomolar affinity for Mcl-1 (K_i = 15 pM) researchgate.netresearchgate.netportico.orgnih.gov. In comparison, AMG-176 demonstrated a K_i of 0.06 nM (60 pM) for Mcl-1 nih.govcuhk.edu.cn. This notable improvement in binding affinity, coupled with its oral bioavailability, positioned this compound as the first oral Mcl-1 inhibitor to advance into clinical trials researchgate.netresearchgate.netnih.govnih.gov. The refinements in the molecular structure of AMG-176, particularly through a structure-guided and ligand-based design approach, led to the discovery of intermediate compounds like AM-3106, and ultimately culminated in this compound with its optimized potency and PK characteristics researchgate.netpatsnap.comportico.org.

Table 2: Comparative Pharmacokinetic and Potency Profiles of this compound and AMG-176

FeatureThis compoundAMG-176Source
Oral BioavailabilityOrally bioavailable; "exquisite" in vivoOral in preclinical; IV in clinical trials mdpi.comresearchgate.netpatsnap.comnih.gov
Mcl-1 Binding Affinity (K_i)15 pM60 pM (0.06 nM) researchgate.netresearchgate.netnih.govportico.orgnih.govcuhk.edu.cn
PotencyImproved over AMG-176Predecessor to this compound mdpi.comresearchgate.netpatsnap.com
Clinical AdministrationOral (first oral MCL-1 inhibitor in clinic)Primarily intravenous in clinical trials mdpi.comresearchgate.netresearchgate.netnih.govnih.gov

Synthetic Chemistry and Process Development of Amg 397

Chemical Synthesis Pathways and Methodologies for Complex Macrocyclic Structures

Complex macrocyclic structures like AMG-397 pose inherent challenges in their chemical synthesis due to their constrained three-dimensional configurations and the need for precise control over stereochemistry mdpi.comspirochem.com. General methodologies for constructing such structures often contend with entropic penalties and competing intermolecular reactions that lead to undesirable oligomerization or polymerization, frequently necessitating high-dilution conditions which can reduce yields and scalability mdpi.comacs.org.

Strategies for the diversity-oriented synthesis (DOS) of macrocycles have emerged to address these issues, allowing for the generation of diverse molecular libraries with high structural complexity cam.ac.uk. Common macrocyclization techniques include azide-alkyne cycloaddition (AAC) and ring-closing metathesis (RCM), which have proven versatile and robust in library synthesis cam.ac.uk. Multicomponent reactions (MCRs) also offer a convergent and efficient approach for rapidly accessing a wide range of artificial macrocycles, enabling the creation of molecular diversity and complexity at reduced synthetic costs nih.govnih.gov. While the full 40+ step synthetic route for this compound is not publicly detailed, its complexity suggests the integration of advanced synthetic methods to precisely construct its macrocyclic core and append necessary functional groups.

Challenges in Scalable Synthesis of this compound

The scalable synthesis of this compound, particularly its final methylation step, presented several critical challenges when initially performed using traditional batch processes nih.govmdpi.comacs.org.

In the batch manufacturing campaign for this compound, the final methylation step proved problematic. This step involved the selective methylation of a tertiary alcohol precursor nih.govnih.govacs.org. A significant issue encountered was over-methylation, specifically at the piperazine (B1678402) moiety of the molecule, which resulted in low isolated yields of the final active pharmaceutical ingredient (API) and complicated subsequent separation processes nih.gov. Batch kinetic studies and detailed Nuclear Magnetic Resonance (NMR) analysis revealed that achieving consistent reaction conversion and high purity was highly dependent on the rapid addition of base and the precise presence of stoichiometric water in the reaction mixture mdpi.comspirochem.comacs.orgfishersci.be. These factors were difficult to control consistently in a batch environment.

The batch process for the final methylation step exhibited considerable batch-to-batch variability. Both substrate conversion and product selectivity were inconsistent, leading to a lack of robustness essential for industrial-scale production nih.govnih.gov. The sensitivity of the reaction to the rate of base addition and water content meant that maintaining uniform reaction conditions across different batches was a significant hurdle, compromising the reliability and reproducibility of the manufacturing process mdpi.comspirochem.comacs.orgfishersci.be.

Advancements in Continuous Manufacturing for this compound Production

To overcome the limitations of batch processing for the critical final methylation step, a continuous manufacturing approach was developed, significantly improving the process's efficiency and reliability mdpi.comacs.orgcam.ac.ukfishersci.be.

Scientists at Amgen, in collaboration with partners, translated the final methylation reaction from a batch process to a continuous mode, leveraging the advantages of continuous flow conditions acs.org. The optimized procedure specifically utilized a series of continuous stirred-tank reactors (CSTRs) nih.govnih.govfishersci.canih.gov. This CSTR approach was crucial for achieving the deprotonation of both the tertiary alcohol precursor and an amide present in the molecule through the rapid addition of potassium bis(trimethylsilyl)amide (KHMDS) as the base nih.govnih.gov. Following deprotonation, the resulting double salt was then methylated by the addition of iodomethane (B122720) (MeI) nih.govnih.gov.

A key advantage of using CSTRs in series for this reaction was their ability to minimize the possibility of precipitation of salts (such as potassium iodide, KI), which is a common issue in reactions involving salts and would lead to clogging in standard plug flow reactors nih.govnih.govfishersci.caresearchgate.net. CSTRs are particularly well-suited for handling solids and slurries, ensuring efficient mixing and rapid heat transfer, which are critical for maintaining reaction control and preventing localized hot spots or concentration gradients nih.govdrugtargetreview.com.

The implementation of the continuous manufacturing process for this compound's final methylation step led to substantial improvements in product quality and process efficiency. The continuous reaction process, combined with semi-batch isolation, delivered the final API in high purity, exceeding 99%, and with a high yield of 76% mdpi.comspirochem.comacs.orgcam.ac.ukfishersci.be.

These enhanced outcomes were achieved by precisely controlling the critical reaction parameters identified during development: ensuring rapid base addition and maintaining the presence of stoichiometric water mdpi.comspirochem.comacs.orgfishersci.be. The continuous flow system facilitated a short deprotonation residence time, which was vital for consistent levels of reaction conversion and obtaining the desired API in high purity mdpi.comspirochem.comacs.orgfishersci.be.

Despite the initial success, lessons learned from the first Good Manufacturing Practice (GMP) campaign, such as equipment clogging and loss of tubing integrity, prompted the development of a second-generation continuous process mdpi.comspirochem.comacs.orgcam.ac.ukfishersci.be. This improved process incorporated important equipment modifications and has been successfully demonstrated on a 100g scale, addressing the earlier challenges and ensuring more robust reaction processing for future deliveries mdpi.comcam.ac.ukfishersci.befluoroprobe.com.

Table 1: Key Performance Metrics of this compound Final Methylation Step

Process TypePurity (%)Yield (%)Scale
Batch (Initial Challenges)InconsistentLowN/A
Continuous (GMP)>9976Multi-kilogram mdpi.comspirochem.comacs.orgcam.ac.ukfishersci.be
Continuous (2nd Gen)ImprovedImproved100 g mdpi.comcam.ac.ukfishersci.befluoroprobe.com

Process Engineering and Scale-Up Considerations for Active Pharmaceutical Ingredient (API) Production

The implementation of continuous manufacturing proved instrumental in the production of this compound API. The initial Good Manufacturing Practice (GMP) manufacturing campaign for this compound utilized a continuous reaction process coupled with semi-batch isolation. patsnap.comacs.orgcambrex.comcambrex.com This setup successfully delivered the final API with high purity, exceeding 99%, and a substantial yield of 76% on a multi-kilogram scale. patsnap.comacs.orgcambrex.comcambrex.com

However, the initial manufacturing campaign encountered several challenges, including equipment clogging and issues with tubing integrity. patsnap.comacs.orgcambrex.comcambrex.com These operational difficulties prompted further process engineering efforts, leading to the development of a second-generation continuous process. patsnap.comacs.orgcambrex.comcambrex.comacs.org This improved process incorporated important equipment modifications designed to mitigate the challenges observed during the GMP campaign. patsnap.comacs.orgcambrex.comcambrex.comacs.org The second-generation process has been successfully demonstrated on a 100-gram scale, indicating its enhanced reliability and performance for future deliveries. patsnap.comacs.orgcambrex.comcambrex.comacs.org

API Production Metrics for this compound (First-Generation GMP Process) patsnap.comacs.orgcambrex.comcambrex.com

MetricValueScale
API Purity>99%Multi-kilogram
API Yield76%Multi-kilogram

In broader terms, continuous processing offers several advantages for API manufacturing scale-up compared to traditional batch production. It allows for greater control over reaction parameters and can achieve conditions previously unattainable in large-scale batch reactors. sterlingpharmasolutions.com This is particularly beneficial when handling hazardous materials, as by-products can be quenched in real-time, and catalysts can be immediately immobilized, thereby reducing risks. sterlingpharmasolutions.com However, the decision to implement continuous processing for API production involves careful consideration of economic viability and the suitability of the product. sterlingpharmasolutions.com Sourcing appropriate continuous flow equipment that scales from laboratory to commercial production, while maintaining consistent material composition to avoid altering reaction parameters, can be both time-consuming and costly. sterlingpharmasolutions.com Successful continuous manufacturing relies on robust and scalable chemistry, systematic process design, and efficient process analytical technology (PAT), supported by a skilled team. sterlingpharmasolutions.com

Mechanisms of Preclinical Resistance to Mcl 1 Inhibition by Amg 397

Role of Compensatory Anti-Apoptotic Protein Upregulation (e.g., BCL-2, BCL-xL)

A primary mechanism of resistance to inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins is the compensatory upregulation of other anti-apoptotic members. While direct preclinical studies detailing this phenomenon specifically for AMG-397 are limited, the established paradigm of resistance to BH3 mimetics provides a strong basis for this hypothesis.

When MCL-1 is inhibited by this compound, cancer cells that are dependent on MCL-1 for survival undergo apoptosis. However, cells can adapt to this pressure by increasing the expression of other pro-survival proteins, such as BCL-2 and BCL-xL. This "rewiring" of the apoptotic machinery allows the cell to sequester pro-apoptotic proteins that are released from MCL-1, thereby maintaining the block on apoptosis.

In studies of other BCL-2 family inhibitors, such as the BCL-2 inhibitor venetoclax (B612062), upregulation of MCL-1 and BCL-xL is a well-documented resistance mechanism. researchgate.net For instance, in multiple myeloma cell lines, acquired resistance to venetoclax has been associated with increased levels of both MCL-1 and BCL-xL. nih.gov This reciprocal relationship suggests that a similar compensatory upregulation of BCL-2 or BCL-xL could occur in response to the selective inhibition of MCL-1 by this compound. Cells with high baseline expression of BCL-xL have been shown to be more likely to be resistant to MCL-1 inhibition. researchgate.net

Table 1: Compensatory Upregulation of Anti-Apoptotic Proteins in Response to BH3 Mimetics

Cell Line/Model BH3 Mimetic Compensatory Upregulation Reference
Multiple Myeloma Cell Lines Venetoclax (BCL-2 inhibitor) MCL-1, BCL-xL nih.gov
Acute Myeloid Leukemia (AML) Venetoclax (BCL-2 inhibitor) MCL-1 wuxibiology.com

Involvement of Alternate Pro-Survival Signaling Pathways (e.g., ERK Activity)

The activation of alternative pro-survival signaling pathways represents another significant mechanism of resistance to targeted therapies. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of the ERK pathway has been implicated in resistance to various cancer therapies.

Preclinical studies have shown that the MAPK/ERK pathway can contribute to the stabilization of the MCL-1 protein. researchgate.net Activation of this pathway can lead to the phosphorylation of MCL-1, which protects it from degradation by the proteasome. Therefore, even in the presence of an MCL-1 inhibitor like this compound, the continued high-level expression and stabilization of MCL-1 due to persistent ERK signaling could lead to resistance.

Furthermore, resistance to KRAS G12C inhibitors, such as AMG-510, has been associated with the reactivation of the RAS-MAPK pathway. nih.gov In preclinical models of resistance to KRAS-G12C inhibitors, a reduced inhibitory effect on ERK phosphorylation was observed in resistant models. wuxibiology.comwuxibiology.com This highlights the critical role of the ERK pathway in mediating resistance to targeted agents that impinge on this signaling network. While direct evidence linking ERK activation to this compound resistance is not yet established, it is a plausible mechanism given the known interplay between ERK signaling and MCL-1 stability.

Table 2: Role of ERK Pathway Activation in Resistance to Targeted Therapies

Cancer Type Targeted Therapy Role of ERK Pathway in Resistance Reference
KRAS G12C mutant cancers KRAS G12C inhibitors (e.g., AMG-510) Reactivation of RAS-MAPK signaling nih.gov
Non-Small Cell Lung Cancer EGFR Kinase Inhibitors Aberrant activation of ERK signaling nih.gov
Breast Cancer Chemotherapy (Taxol) ERK/Pin1 pathway stabilizes MCL-1 nih.gov

Genetic and Epigenetic Modulators of In Vitro and In Vivo Sensitivity

The intrinsic sensitivity or acquired resistance of cancer cells to this compound can be influenced by a variety of genetic and epigenetic factors. These modulators can affect the expression of BCL-2 family proteins, the activity of pro-survival signaling pathways, or the integrity of the apoptotic machinery itself.

Genetic Modulators: Mutations in key genes can impact the efficacy of MCL-1 inhibitors. For instance, mutations in the TP53 tumor suppressor gene are frequently associated with resistance to chemotherapy and targeted agents. nih.gov A functional p53 pathway can promote apoptosis, and its loss can therefore contribute to resistance.

Mutations in the genes encoding for the BCL-2 family proteins themselves can also confer resistance. While not yet reported for this compound, mutations in BCL-2 have been identified in patients with chronic lymphocytic leukemia who have developed resistance to venetoclax. nih.gov These mutations can reduce the binding affinity of the drug to its target. It is conceivable that mutations in the MCL1 gene could emerge under the selective pressure of this compound, leading to reduced drug binding and efficacy. Additionally, loss-of-function mutations in pro-apoptotic proteins like BAX, which are essential for executing apoptosis, can also lead to resistance. researchgate.net

Epigenetic Modulators: Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and can contribute to drug resistance. nih.gov These changes are reversible and can alter the expression of genes involved in apoptosis and cell survival.

For example, epigenetic silencing of pro-apoptotic BH3-only proteins could potentially reduce the sensitivity of cancer cells to MCL-1 inhibition. Conversely, epigenetic upregulation of anti-apoptotic proteins like BCL-2 or BCL-xL could contribute to acquired resistance. In the context of venetoclax resistance, epigenetic therapies are being explored to overcome resistance mechanisms. nih.gov This suggests that the epigenetic landscape of a cancer cell can be a critical determinant of its sensitivity to BH3 mimetics like this compound.

Table 3: Potential Genetic and Epigenetic Modulators of Sensitivity to MCL-1 Inhibition

Modulator Type Specific Factor Potential Impact on this compound Sensitivity
Genetic TP53 mutation Decreased sensitivity due to loss of pro-apoptotic signaling. nih.gov
MCL1 mutation Potential for decreased binding affinity of this compound.
BAX mutation/deletion Decreased sensitivity due to impaired apoptotic execution. researchgate.net
Epigenetic DNA Hypermethylation Silencing of pro-apoptotic genes, leading to decreased sensitivity. nih.gov

Combinatorial Preclinical Strategies Involving Amg 397

Rationale for Combination Therapies in Preclinical Models

The rationale for employing combination therapies involving AMG-397 in preclinical models stems from the complex mechanisms of cancer cell survival and drug resistance. Overexpression of MCL-1 is a common feature across numerous tumor types, contributing to tumorigenesis, poor prognosis, and resistance to various anti-cancer treatments, including other BCL-2 family inhibitors. nih.govwikidata.orgebi.ac.ukmims.comwikipedia.org Given that anti-apoptotic proteins like MCL-1 and BCL-2 often cooperate to prevent programmed cell death, simultaneously targeting multiple pro-survival pathways can overcome intrinsic or acquired resistance mechanisms and enhance therapeutic efficacy. wikidata.orgebi.ac.ukmims.comwikipedia.org This approach aims to lower the apoptotic threshold of cancer cells, making them more susceptible to cell death induction. wikidata.org

Synergistic Effects with Other BCL-2 Family Inhibitors (e.g., Venetoclax) in Preclinical Contexts

The combination of this compound with other BCL-2 family inhibitors, particularly venetoclax (B612062), has shown significant synergistic effects in preclinical models of hematologic malignancies. Venetoclax is a selective BCL-2 inhibitor, and resistance to venetoclax often arises due to the compensatory overexpression of MCL-1. wikipedia.org Therefore, co-targeting both BCL-2 and MCL-1 represents a highly rational strategy to induce more profound and sustained apoptotic responses. ebi.ac.ukmims.comwikipedia.org

Preclinical data demonstrate that this compound, when combined with venetoclax, exerts synergistic anti-leukemia activity in murine models of AML. nih.govwikipedia.org For instance, in the MOLM-13 orthotopic model of AML, the combination of this compound administered twice weekly and venetoclax daily resulted in substantial tumor regression. nih.govnih.gov

Table 1: Preclinical Efficacy of this compound and Venetoclax Combination in MOLM-13 AML Model

Treatment GroupTumor Growth Inhibition (TGI) / RegressionReference
This compound (10 mg/kg, twice weekly) + Venetoclax (50 mg/kg, daily)45% Regression nih.govnih.gov

This observed synergy highlights the potential of dual inhibition of BCL-2 and MCL-1 to overcome resistance mechanisms and improve therapeutic outcomes in cancers dependent on these anti-apoptotic proteins. wikipedia.org

Combinations with Other Targeted Agents (e.g., Proteasome Inhibitors, MEK Inhibitors) in Animal Models

Beyond BCL-2 family inhibitors, this compound and other MCL-1 inhibitors have been explored in combination with various other targeted agents, demonstrating enhanced anti-tumor activity in preclinical animal models.

Combinations with Proteasome Inhibitors

Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib (B1684676), induce the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis. wikipedia.org A key mechanistic link supporting their combination with MCL-1 inhibitors is their ability to upregulate the expression of the BH3-only protein NOXA. wikidata.org NOXA specifically binds to MCL-1, thereby indirectly inhibiting its anti-apoptotic function. wikidata.org This provides a strong mechanistic rationale for synergistic effects when MCL-1 inhibitors are combined with proteasome inhibitors.

While specific detailed findings for this compound in combination with proteasome inhibitors are less prominent in the direct search results compared to its predecessor AMG-176, studies with AMG-176 have shown that its combination with the proteasome inhibitor carfilzomib achieved significantly greater inhibition of tumor burden in multiple myeloma mouse models than either agent alone. This suggests a broader principle of synergy between MCL-1 inhibition and proteasome inhibition.

Combinations with MEK Inhibitors

The combination of MCL-1 inhibitors with MEK (Mitogen-activated extracellular signal-regulated kinase) inhibitors represents another promising strategy, particularly in overcoming resistance to MEK inhibitors. MEK1 and MEK2 are components of the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers. Preclinical studies have indicated that MEK inhibitor resistance can be associated with increased MCL-1 expression.

In murine models, the combination of MCL-1 inhibition (using compounds like AMG-176 or AM-4907) and MEK inhibition (using trametinib) led to greater tumor regression compared to MEK inhibition alone. Furthermore, prior inhibition of BCL-XL with navitoclax (B1683852) was shown to sensitize cells significantly to the combination of MEK and MCL-1 inhibition. This highlights a multi-faceted approach to targeting pro-survival pathways and overcoming drug resistance.

Exploration of Novel Combinatorial Modalities and Their Mechanistic Basis

The ongoing exploration of novel combinatorial modalities involving this compound and other MCL-1 inhibitors is driven by the need to address treatment resistance and enhance therapeutic depth. A primary focus is on leveraging the crucial role of MCL-1 in regulating apoptosis, often as a compensatory mechanism when other anti-apoptotic proteins are targeted. wikipedia.org

One significant area of novel exploration involves the development and combination of MCL-1 degraders. These agents aim to reduce MCL-1 protein levels directly, offering a distinct approach compared to competitive inhibitors like this compound. Preclinical studies have shown that the degradation of MCL-1 in venetoclax-resistant AML cells is highly effective, and combining an MCL-1 degrader with venetoclax demonstrates high synergy in eradicating venetoclax-resistant cancers. mims.com This mechanistic basis underscores the importance of MCL-1 in mediating resistance to BCL-2 inhibition and suggests that different modalities of MCL-1 targeting (inhibition vs. degradation) can be synergistically combined with other agents.

Biomarker Discovery and Translational Research for Amg 397 Sensitivity in Preclinical Settings

Identification of Predictive Preclinical Biomarkers for Compound Response

Preclinical studies have focused on identifying molecular indicators that predict the responsiveness of cancer cells to AMG-397. This compound demonstrates picomolar affinities for MCL-1, specifically competing for binding to the BH3-binding groove of MCL-1 with pro-apoptotic Bcl-2 family members like BIM jetir.orgnih.govcenmed.com. This competitive binding mechanism is central to its action.

In cellular models, treatment with this compound leads to a potent disruption of the interaction between MCL-1 and BIM jetir.orgnih.govcenmed.com. This disruption is a key early event in the apoptotic cascade triggered by MCL-1 inhibition. For instance, in OPM2 cells, a multiple myeloma cell line known to be dependent on MCL-1, this compound treatment resulted in a clear increase in Caspase-3/7 activity within one hour, indicating rapid induction of apoptosis jetir.orgnih.gov. Subsequent effects on cell viability were observed, with maximal effects after 24 hours of continuous exposure, showing an IC50 of 50 nM jetir.orgnih.gov.

A comprehensive tumor cell line profiling screen involving 300 cell lines revealed that cell lines derived from hematologic malignancies, including AML, multiple myeloma, and DLBCL, exhibited the greatest sensitivity to this compound jetir.orgnih.gov. This broad sensitivity within hematological cancers suggests common underlying dependencies that could serve as predictive markers.

Table 1: Preclinical Cellular Response to this compound

Cell Line TypeKey ObservationReference
OPM2 (Multiple Myeloma)Increased Caspase-3/7 activity within 1 hour; IC50 = 50 nM for viability after 24 hours. jetir.orgnih.gov
Hematologic Malignancies (AML, MM, DLBCL)Exhibited greatest sensitivity in a 300-cell line screen. jetir.orgnih.gov

Development of Molecular Signatures Associated with this compound Efficacy

The development of molecular signatures aims to provide a more comprehensive predictive tool than single biomarkers. While specific molecular signatures directly linked to this compound efficacy are still being elucidated, research on MCL-1 inhibitors broadly offers insights. A functional gene signature (GS) has been identified that can differentiate between resistant and sensitive triple-negative breast cancer (TNBC) cell lines to MCL-1 inhibitors cuhk.edu.cn. This signature is associated with the regulation of the ERK signaling pathway, wherein upregulation of BCL2 and downregulation of BIM contribute to inhibitor resistance cuhk.edu.cn. Although this specific signature was identified for another MCL-1 inhibitor (GS-9716), the underlying mechanisms of resistance involving the ERK pathway and the balance of pro- and anti-apoptotic proteins are highly relevant to this compound.

The extensive tumor cell line profiling screen (n=300) that identified the sensitivity of various hematologic malignancies to this compound provides a rich dataset from which molecular signatures could be developed jetir.orgnih.gov. Such signatures would likely encompass a combination of gene expression levels, protein-protein interaction profiles (e.g., MCL-1 and BIM), and pathway activation states (e.g., Caspase-3/7, PARP, BAK activation). These signatures could potentially capture the complex interplay of factors determining cellular vulnerability to MCL-1 inhibition beyond simple MCL-1 overexpression.

Methodologies for Biomarker Validation and Mechanistic Elucidation in Preclinical Contexts

The validation and mechanistic elucidation of biomarkers for this compound sensitivity in preclinical settings typically involve a multi-faceted approach, integrating both in vitro and in vivo methodologies.

In Vitro Methodologies:

Cell-based Assays: Studies utilize various cancer cell lines, particularly those from hematologic malignancies, to assess the direct cellular impact of this compound. This includes measuring key apoptotic markers such as Caspase-3/7 activity and cell viability over time jetir.orgnih.gov.

Protein-Protein Interaction Assays: Techniques are employed to confirm the disruption of the interaction between MCL-1 and its pro-apoptotic binding partners like BIM, which is the direct mechanism of action of this compound jetir.orgnih.gov.

Time-Course and Washout Studies: These experiments help to understand the kinetics of drug action and whether the induced apoptosis represents a committed step, providing insights into potential discontinuous dosing schedules for optimal efficacy jetir.orgnih.gov.

High-Throughput Cell Line Profiling: Large-scale screens (e.g., n=300 cell lines) are used to identify patterns of sensitivity across diverse cancer types, providing a foundation for identifying broad predictive markers or for developing molecular signatures jetir.orgnih.gov.

In Vivo Methodologies:

Xenograft Models: Established tumor xenografts, such as OPM2 xenografts in mice, are critical for evaluating the in vivo efficacy of this compound and for validating preclinical biomarkers. Oral administration of this compound in these models demonstrated rapid and sustained dose-dependent increases in activated BAK, cleaved Caspase-3, and cleaved PARP, confirming the induction of apoptosis in a living system jetir.orgnih.gov.

Orthotopic Models: In models like the MOLM-13 orthotopic model of AML, this compound has shown significant tumor growth inhibition and regression, further validating its antitumor effects in a more physiologically relevant context jetir.orgnih.gov.

Pharmacokinetic/Pharmacodynamic (PK-PD) Modeling: While not explicitly detailed for this compound in the provided snippets, general preclinical biomarker validation often involves PK-PD models. These models correlate changes in biomarkers with drug exposure to predict clinical outcomes and inform dosing strategies nih.gov.

The discovery process for this compound itself involved a structure-guided approach combined with ligand-based design, building upon the chemical structure of AMG-176 to enhance potency and pharmacokinetic properties jetir.orgnih.govcenmed.com. This rational drug design indirectly supports biomarker identification by providing a highly specific compound to study.

Biomarker validation progresses through several stages: exploratory, probable valid, and "fit-for-purpose," with data often accumulating from preclinical animal studies and early-phase clinical trials nih.gov. This iterative process ensures that identified biomarkers are robust and clinically relevant.

Table 2: Preclinical Methodologies for this compound Biomarker Research

Methodology TypeSpecific Application for this compoundPurposeReference
In Vitro Caspase-3/7 activity assays, Cell viability assays, MCL-1/BIM interaction studiesConfirm apoptosis induction, assess potency, understand direct mechanism of action. jetir.orgnih.gov
Large tumor cell line profiling (n=300)Identify broad sensitivity patterns across cancer types. jetir.orgnih.gov
In Vivo OPM2 xenografts, MOLM-13 orthotopic modelsEvaluate tumor regression, confirm apoptotic markers (activated BAK, cleaved Caspase-3, cleaved PARP). jetir.orgnih.gov
General Structure-guided and ligand-based designOptimize compound properties for targeted action. jetir.orgnih.govcenmed.com
PK-PD modeling (general)Correlate biomarker changes with drug exposure and predict outcomes. nih.gov

Future Directions and Research Opportunities for Amg 397

Elucidating Undiscovered Molecular Interactions and Potential Off-Target Mechanisms

Despite AMG-397's picomolar affinity for MCL-1 and its selective disruption of the MCL-1/BIM interaction, a comprehensive understanding of all its molecular interactions is still an area of active research. researchgate.netpatsnap.commedchemexpress.comaacrjournals.org Future studies should aim to identify any undiscovered binding partners beyond the canonical BH3-binding groove of MCL-1, which could reveal novel mechanisms of action or potential off-target effects. nih.govmedchemexpress.com Given that MCL-1 plays a vital role in cardiac homeostasis, the observed cardiac toxicity in early clinical trials for MCL-1 inhibitors, including this compound, highlights the critical need to fully elucidate potential off-target mechanisms that might contribute to such adverse events. mdpi.commdpi.comresearchgate.netendpts.com Research into the specific molecular pathways and cellular components affected by this compound in non-cancerous tissues, particularly cardiac cells, is paramount to designing safer next-generation inhibitors.

Application of Advanced Structural Biology Techniques for Next-Generation Inhibitor Design

This compound's development involved a structure-guided and ligand-based design approach, building upon the observation of two conformations of AMG-176 bound to MCL-1. researchgate.netpatsnap.comaacrjournals.org Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide higher-resolution insights into the precise binding modes of this compound and its analogs with MCL-1. nih.gov Such detailed structural information can facilitate the rational design of next-generation inhibitors with improved selectivity, potency, and reduced off-target interactions. Understanding the conformational dynamics of MCL-1 upon inhibitor binding, and how these dynamics differ with various small molecules, could lead to the development of inhibitors that exploit unique binding pockets or allosteric sites, potentially mitigating the observed cardiac toxicity. nih.govlarvol.comresearchgate.net

Exploring New Preclinical Disease Models and Research Paradigms

Preclinical evaluations of this compound have shown significant tumor regressions in established OPM2 xenografts (multiple myeloma) and substantial tumor growth inhibition and regression in MOLM-13 orthotopic models of acute myeloid leukemia (AML). researchgate.netpatsnap.commedchemexpress.comaacrjournals.org Cell lines from hematologic malignancies, including AML, multiple myeloma, and diffuse large B-cell lymphoma (DLBCL), have exhibited high sensitivity to this compound. researchgate.netpatsnap.comaacrjournals.org Future research should expand into a broader range of preclinical disease models, including patient-derived xenografts (PDX) and organoid models, to better recapitulate human tumor heterogeneity and microenvironment. nih.gov This expansion is crucial for identifying additional cancer types that may be highly dependent on MCL-1 for survival and for predicting clinical responses more accurately. Furthermore, exploring novel research paradigms, such as the use of human MCL-1 knock-in mouse models, can provide a more accurate understanding of the pharmacodynamics and tolerability of MCL-1 inhibition in vivo, given that current MCL-1 inhibitors often have reduced affinity for murine MCL-1. nih.gov

The following table summarizes key preclinical efficacy data for this compound:

Disease ModelDosing ScheduleDose (mg/kg)OutcomeReference
OPM2 Xenografts (Multiple Myeloma)Once or Twice Weekly25 or 50Significant tumor regressions; 9/10 mice tumor-free at 50 mg/kg groups researchgate.netpatsnap.comaacrjournals.orgmdpi.com
MOLM-13 Orthotopic (AML)Twice Weekly1047% Tumor Growth Inhibition (TGI) researchgate.netpatsnap.commedchemexpress.comaacrjournals.org
MOLM-13 Orthotopic (AML)Twice Weekly3099% Tumor Growth Inhibition (TGI) researchgate.netpatsnap.commedchemexpress.comaacrjournals.org
MOLM-13 Orthotopic (AML)Twice Weekly6075% Regression researchgate.netpatsnap.commedchemexpress.comaacrjournals.org

Development of Novel Synthetic Methodologies for this compound Analogs

The synthesis of this compound, a complex macrocyclic structure, is challenging, involving over 40 steps. mdpi.com The final methylation step in its synthesis, for instance, in batch campaigns, led to over-methylation and low isolated yields, prompting the development of a continuous flow approach utilizing continuous-stirred tank reactors (CSTRs) to improve consistency and purity. larvol.commdpi.comresearchgate.netpatsnap.com Future research should focus on developing novel, more efficient, and sustainable synthetic methodologies for this compound and its analogs. This includes exploring green chemistry approaches, innovative catalytic reactions, and flow chemistry techniques that can streamline the synthesis, reduce waste, and improve scalability. larvol.commdpi.comresearchgate.net Such advancements would not only facilitate the production of existing compounds but also enable the rapid and cost-effective synthesis of a diverse array of this compound analogs for structure-activity relationship (SAR) studies and lead optimization. Patents related to improved processes for the synthesis of this compound have already been published, indicating ongoing efforts in this area. informahealthcare.com

Integration with Emerging Therapeutic Modalities in Preclinical Research

This compound has demonstrated synergistic activity when combined with venetoclax (B612062) in preclinical models of AML. researchgate.netpatsnap.comaacrjournals.orgnih.gov This suggests a promising avenue for combination therapies, especially given that MCL-1 overexpression can lead to resistance to BCL-2 inhibitors like venetoclax. nih.govpatsnap.comnih.gov Future preclinical research should explore the integration of this compound with other emerging therapeutic modalities, including:

Other BH3 mimetics: Investigating combinations with inhibitors of BCL-xL or other anti-apoptotic BCL-2 family members to achieve more comprehensive apoptotic induction. nih.govmdpi.com

Targeted therapies: Exploring combinations with inhibitors of signaling pathways frequently dysregulated in MCL-1-dependent cancers (e.g., MEK inhibitors in KRAS-mutant non-small cell lung cancer) d-nb.infoprobiologists.com.

Immunotherapies: Assessing the potential for synergistic effects with immune checkpoint inhibitors or other immunomodulatory agents.

Proteolysis-targeting chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs): These modalities offer alternative strategies to overcome limitations of small molecule inhibitors, such as potential off-target toxicities or resistance mechanisms. informahealthcare.com MCL-1 PROTACs, for instance, could potentially reduce cardiac toxicity if they recruit an E3 ligase selectively expressed in cancer cells. informahealthcare.com

Chemotherapy and Radiotherapy: Further optimizing combinations with conventional treatments to enhance their efficacy and overcome resistance. nih.gov

Addressing Preclinical Limitations and Informing Compound Design for Enhanced Efficacy

A significant limitation observed in the clinical development of MCL-1 inhibitors, including this compound, has been cardiac toxicity, leading to clinical holds. nih.govmdpi.comnih.govmdpi.comresearchgate.netendpts.com This highlights a crucial area for future preclinical research:

Mechanistic understanding of cardiotoxicity: Detailed studies are needed to fully understand the underlying mechanisms of MCL-1 inhibition-induced cardiotoxicity. This includes investigating the role of MCL-1 in normal cardiac function and identifying specific molecular targets or pathways in cardiomyocytes that are adversely affected. mdpi.comresearchgate.net

Biomarker identification: Research should focus on identifying preclinical biomarkers that can predict cardiotoxicity or patient sensitivity to MCL-1 inhibition, allowing for better patient stratification and risk assessment.

Compound redesign: Armed with a deeper understanding of cardiotoxicity mechanisms, future compound design efforts for this compound analogs should prioritize strategies to enhance efficacy while minimizing cardiac liabilities. This could involve:

Improving selectivity: Designing compounds with even greater specificity for MCL-1 over other BCL-2 family members or off-targets in cardiac tissue. nih.govresearchgate.net

Modulating pharmacokinetic properties: Adjusting absorption, distribution, metabolism, and excretion (ADME) profiles to reduce drug exposure in sensitive organs.

Developing prodrugs: Designing prodrugs that are selectively activated in tumor cells, thereby limiting systemic exposure to the active compound.

Exploring alternative delivery methods: While this compound was developed as an oral inhibitor, investigating targeted delivery systems could reduce systemic toxicity.

By rigorously addressing these preclinical limitations and informing compound design with comprehensive mechanistic insights, the path for this compound and future MCL-1 inhibitors toward safe and effective clinical use can be significantly advanced.

Q & A

Q. What is the molecular mechanism of AMG-397 in targeting MCL-1, and how does this mechanism influence its preclinical efficacy?

this compound inhibits MCL-1 by competitively binding to its BH3 groove, disrupting interactions with pro-apoptotic proteins like BIM. This triggers apoptosis via rapid caspase-3/7 activation (observed within 1 hour in OPM2 myeloma cells) and subsequent PARP cleavage. Preclinical studies in MOLM-13 AML xenografts demonstrated 99% tumor growth inhibition at 30 mg/kg (twice weekly dosing) . Researchers should validate MCL-1 dependency in cell lines using BH3 profiling or genetic knockdown before testing this compound.

Q. Which preclinical models have been used to evaluate this compound, and what are the critical findings?

Key models include:

  • OPM2 myeloma xenografts : Twice-weekly oral dosing (50 mg/kg) resulted in 90% tumor-free survival .
  • MOLM-13 AML orthotopic models : 30 mg/kg this compound achieved 99% tumor growth inhibition, while combining with venetoclax (50 mg/kg daily) induced 45% regression .
  • DLBCL and AML cell lines : Sensitivity correlated with MCL-1 dependency in a 300-cell-line screen . Methodological note: Use orthotopic models for hematologic malignancies to better mimic tumor microenvironments.

Q. How does this compound differ structurally and pharmacokinetically from earlier MCL-1 inhibitors like AMG-176?

this compound was developed via structure-guided optimization of AMG-176 to enhance oral bioavailability and potency. Key modifications reduced conformational flexibility, improving MCL-1 binding affinity (Ki = 15 pM vs. AMG-176’s 100 pM) and cellular IC50 (50 nM in OPM2 cells) . Researchers should compare pharmacokinetic parameters (e.g., half-life, bioavailability) across inhibitors to optimize dosing schedules.

Advanced Research Questions

Q. How can researchers reconcile this compound’s preclinical efficacy with its clinical hold due to cardiotoxicity?

this compound’s cardiotoxicity in Phase I trials (NCT03465540) likely stems from MCL-1’s role in cardiomyocyte mitochondrial homeostasis. Preclinical models inadequately replicate this due to species-specific MCL-1 expression or compensatory mechanisms . Mitigation strategies:

  • Biomarker-driven dosing : Monitor cardiac troponin or echocardiography in preclinical studies.
  • Intermittent schedules : Test shorter exposure times (e.g., 24-hour pulses) to reduce cumulative toxicity .
  • Combination therapies : Lower this compound doses when paired with venetoclax or azacytidine to retain efficacy while minimizing toxicity .

Q. What methodological considerations are critical for designing combination therapies involving this compound and BCL-2 inhibitors?

  • Synergy testing : Use Chou-Talalay assays to quantify combination indices in MCL-1/BCL-2 co-dependent cell lines (e.g., MOLM-13).
  • Sequential dosing : In vivo data suggest this compound primes cells for venetoclax by displacing BIM from MCL-1, enabling BCL-2 inhibition .
  • Pharmacodynamic markers : Track BAK activation, caspase-3 cleavage, and mitochondrial depolarization to validate mechanistic synergy .

Q. How can researchers optimize this compound dosing schedules to balance efficacy and toxicity?

Preclinical data support discontinuous dosing (e.g., twice weekly) due to sustained target engagement and apoptosis commitment post-washout . Methodological recommendations:

  • PK/PD modeling : Use in vivo pharmacokinetic data (e.g., plasma half-life = 4–6 hours) to simulate exposure-response relationships.
  • Toxicity thresholds : Establish maximum tolerated doses in rodent cardiac models before clinical translation .

Q. What strategies address conflicting data between in vitro caspase assays and in vivo tumor regression for this compound?

Discrepancies arise from tumor microenvironment factors (e.g., stromal cell interactions) or delayed apoptosis in vivo. Resolve by:

  • Time-course experiments : Extend in vitro assays beyond 24 hours to capture delayed effects.
  • Bioluminescent imaging : Monitor caspase activation dynamically in xenografts .
  • Single-cell RNA sequencing : Identify subpopulations resistant to rapid apoptosis .

Methodological Tables

Q. Table 1. Key Preclinical Findings for this compound

Model SystemDose/RegimenEfficacy OutcomeReference
OPM2 myeloma xenograft50 mg/kg, twice weekly90% tumor-free survival
MOLM-13 AML orthotopic30 mg/kg, twice weekly99% tumor growth inhibition
OPM2 cells (in vitro)50 nM, 24-hour exposureCaspase-3/7 activation; IC50 = 50 nM

Q. Table 2. Strategies to Mitigate Cardiotoxicity

ApproachMethodologyKey Consideration
Intermittent dosing24-hour pulses followed by drug holidayReduces cumulative cardiac exposure
Biomarker monitoringTroponin I/echo in preclinical modelsEarly detection of cardiotoxicity
Combination therapyThis compound + venetoclax at reduced dosesLowers this compound threshold for efficacy

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